Cas no 34844-88-7 (N-Cyclopentylpyridin-4-amine)
N-Cyclopentylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopentylpyridin-4-amine
- 4-cyclopentylaminopyridine
- NE60418
- Z1317596116
- N-Cyclopentylpyridin-4-amine
-
- Inchi: 1S/C10H14N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h5-9H,1-4H2,(H,11,12)
- InChI Key: ZYPKTMZFRMKZMM-UHFFFAOYSA-N
- SMILES: N(C1C=CN=CC=1)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 124
- Topological Polar Surface Area: 24.9
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 299.1±13.0 °C at 760 mmHg
- Flash Point: 134.7±19.8 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-Cyclopentylpyridin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclopentylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619983-10mg |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619983-50mg |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A619983-100mg |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-105123-0.05g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 0.05g |
$202.0 | 2023-10-28 | |
| Enamine | EN300-105123-0.1g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 0.1g |
$301.0 | 2023-10-28 | |
| Enamine | EN300-105123-0.25g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 0.25g |
$431.0 | 2023-10-28 | |
| Enamine | EN300-105123-0.5g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 0.5g |
$679.0 | 2023-10-28 | |
| Enamine | EN300-105123-1.0g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 1.0g |
$871.0 | 2023-07-06 | |
| Enamine | EN300-105123-2.5g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
| Enamine | EN300-105123-5.0g |
N-cyclopentylpyridin-4-amine |
34844-88-7 | 95% | 5.0g |
$2525.0 | 2023-07-06 |
N-Cyclopentylpyridin-4-amine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-Cyclopentylpyridin-4-amine
Exploring N-Cyclopentylpyridin-4-amine (CAS No. 34844-88-7): Properties, Applications, and Innovations
N-Cyclopentylpyridin-4-amine (CAS No. 34844-88-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridine derivative features a cyclopentyl group attached to the nitrogen atom of the pyridine ring, offering unique chemical properties that make it valuable for drug discovery and material science. Its molecular structure, C10H14N2, combines aromaticity with aliphatic flexibility, enabling diverse reactivity patterns.
In recent years, the demand for heterocyclic compounds like N-Cyclopentylpyridin-4-amine has surged due to their role in designing small-molecule inhibitors and catalysts. Researchers are particularly interested in its potential as a building block for kinase inhibitors, a hot topic in oncology and inflammation studies. The compound’s ability to modulate protein-protein interactions aligns with trends in precision medicine, addressing queries like "how to optimize pyridine-based scaffolds for targeted therapies."
Synthetic routes to 34844-88-7 often involve nucleophilic substitution or reductive amination, with green chemistry approaches gaining traction. A 2023 study highlighted its use in metal-organic frameworks (MOFs), responding to searches for "sustainable porous materials." The compound’s lipophilicity (LogP ~2.1) also makes it relevant in blood-brain barrier penetration studies, a frequent focus in neurodegenerative disease research.
From an industrial perspective, N-Cyclopentylpyridin-4-amine serves as a key intermediate in crop protection agents, aligning with the global push for eco-friendly pesticides. Its stability under physiological conditions has spurred investigations into prodrug formulations, addressing common questions about "improving drug bioavailability." Analytical methods like HPLC-UV and LC-MS are typically employed for purity verification (>98%), meeting stringent regulatory standards.
Innovations in computational chemistry have further elevated interest in this compound. Molecular docking simulations using 34844-88-7 as a ligand appear in studies on G-protein-coupled receptors (GPCRs), reflecting the rise of AI-driven drug design. The compound’s crystallographic data (CCDC entries) supports structure-activity relationship (SAR) modeling, a technique frequently searched by medicinal chemists.
As the scientific community prioritizes fragment-based drug discovery, N-Cyclopentylpyridin-4-amine offers a versatile pharmacophore template. Its balanced hydrogen bond acceptor/donor profile makes it adaptable for high-throughput screening platforms. Recent patents highlight derivatives of this compound in antiviral applications, coinciding with post-pandemic research trends.
Supply chain dynamics for CAS 34844-88-7 emphasize Good Manufacturing Practice (GMP) compliance, particularly for pharmaceutical-grade material. Storage recommendations typically suggest inert atmospheres (argon/nitrogen) to prevent oxidation, a detail often queried by laboratory technicians. The compound’s thermal stability (decomposition >200°C) also makes it suitable for high-temperature reactions in process chemistry.
Future directions for N-Cyclopentylpyridin-4-amine research may explore its electrochemical properties for organic electronics, tapping into the growing organic semiconductor market. Its structure-property relationships continue to be a subject of QSAR studies, bridging gaps between computational predictions and experimental data – a recurring theme in scientific forums.
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